molecular formula C16H13FO2 B142617 Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- CAS No. 147394-58-9

Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-

Cat. No. B142617
M. Wt: 256.27 g/mol
InChI Key: YZBWEUAIZHEJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-, also known as 2-FDCK, is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. This compound is structurally similar to ketamine and is often used as a research chemical in scientific studies.

Mechanism Of Action

The mechanism of action of Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- is similar to that of ketamine. It works by blocking the NMDA receptors in the brain, which leads to a dissociative state and alters perception, mood, and consciousness. The exact mechanism of action is not fully understood, but it is thought to involve the activation of various neurotransmitters in the brain.

Biochemical And Physiological Effects

Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- has been shown to decrease the activity of the default mode network in the brain, which is associated with self-referential thinking and rumination.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- in lab experiments is its potency and selectivity for NMDA receptors. This makes it useful for studying the role of NMDA receptors in various physiological processes. However, one limitation of using Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- is its short half-life, which may make it difficult to study long-term effects.

Future Directions

There are several future directions for research on Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-. One area of interest is its potential for the treatment of mental health disorders, such as depression and anxiety. Additionally, more research is needed to understand the exact mechanism of action and long-term effects of Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-. Finally, there is a need for more studies on the safety and toxicity of this compound.

Synthesis Methods

The synthesis of Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- is a complex process that involves several steps. The starting material for the synthesis is 2-fluorobenzonitrile, which is reacted with 2,3-dihydro-2-methyl-5-benzofuranol in the presence of a Lewis acid catalyst to form the intermediate product. This intermediate is then reacted with methylamine to form the final product, Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-.

Scientific Research Applications

Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- has been used extensively in scientific research due to its unique properties. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various physiological processes. Additionally, Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)- has been shown to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mental health disorders.

properties

CAS RN

147394-58-9

Product Name

Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-

Molecular Formula

C16H13FO2

Molecular Weight

256.27 g/mol

IUPAC Name

(2-fluorophenyl)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanone

InChI

InChI=1S/C16H13FO2/c1-10-8-12-9-11(6-7-15(12)19-10)16(18)13-4-2-3-5-14(13)17/h2-7,9-10H,8H2,1H3

InChI Key

YZBWEUAIZHEJMN-UHFFFAOYSA-N

SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3F

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3F

synonyms

Methanone, (2,3-dihydro-2-methyl-5-benzofuranyl)(2-fluorophenyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.